molecular formula C9H10FN B6182195 3-cyclopropyl-6-fluoro-2-methylpyridine CAS No. 2624132-16-5

3-cyclopropyl-6-fluoro-2-methylpyridine

Cat. No.: B6182195
CAS No.: 2624132-16-5
M. Wt: 151.2
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Description

3-Cyclopropyl-6-fluoro-2-methylpyridine is a fluorinated pyridine derivative designed for use as a key synthetic intermediate in research and development, particularly in medicinal chemistry. The pyridine scaffold is one of the most fundamental heteroaromatic structures found in pharmaceuticals and agrochemicals, valued for its ability to modulate the physicochemical properties of lead compounds . The specific substitution pattern on this ring integrates features known to be advantageous for drug discovery: the cyclopropyl group is a saturated carbocyclic moiety that can influence a compound's metabolic stability and conformational flexibility, the fluorine atom is a classic bioisostere that can fine-tune lipophilicity and electronic characteristics, and the methyl group offers a simple steric and metabolic influence . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure makes it particularly useful in the exploration of structure-activity relationships (SAR) during the optimization of drug candidates. Pyridine rings are common components in ligands for various biological targets. For instance, substituted pyridines have been identified as critical components in potent antagonists for targets like the Vanilloid receptor (TRPV1), where the lipophilicity of substituents analogous to the cyclopropyl group has been shown to be critical for high-affinity receptor binding through hydrophobic interactions . Furthermore, such pyridine intermediates are frequently employed in the development of compounds targeting the metabotropic glutamate (mGlu) receptors and other therapeutically relevant G-protein coupled receptors (GPCRs). The presence of multiple substituents on the pyridine ring provides handles for further chemical modification, allowing researchers to rapidly generate a library of analogs for screening. This makes this compound a valuable tool for chemists working in hit-to-lead and lead optimization phases in pharmaceutical R&D, as well as for academic investigators studying novel chemical and biological phenomena. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2624132-16-5

Molecular Formula

C9H10FN

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Halogenation at Positions 3 and 6

A common approach involves introducing halogen atoms at specific positions to enable subsequent cross-coupling reactions. For example, 2-methylpyridine can undergo nitration at the 3-position using fuming nitric acid in sulfuric acid (yielding 3-nitro-2-methylpyridine). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then converted to a diazonium salt using NaNO₂/HBF₄ at 0–5°C. Fluorination at the 6-position is achieved via a Balz-Schiemann reaction, where the diazonium salt is treated with fluoroboric acid (HBF₄), releasing nitrogen gas and substituting the amine with fluorine.

The resulting 6-fluoro-2-methylpyridine-3-amine undergoes diazotization and iodination to introduce iodine at position 3. This intermediate participates in a Suzuki-Miyaura coupling with cyclopropylboronic acid, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system. Yields for this step range from 65–78%, depending on the purity of the boronic acid and reaction temperature (typically 80–100°C).

Direct Cyclopropylation via Ullmann Coupling

An alternative pathway employs 3-bromo-6-fluoro-2-methylpyridine as a starting material. Bromination at position 3 is achieved using PBr₃ in acetic acid under reflux. The Ullmann coupling reaction with cyclopropylamine in the presence of CuI and 1,10-phenanthroline at 120°C in DMF facilitates C–N bond formation, yielding the target compound with 55–60% efficiency. This method avoids boronic acid synthesis but requires rigorous exclusion of moisture to prevent side reactions.

Cyclopropanation of Prefunctionalized Pyridines

Vinyl Intermediate Formation and Simmons-Smith Reaction

Starting with 3-vinyl-6-fluoro-2-methylpyridine , cyclopropanation is achieved using the Simmons-Smith reagent (CH₂I₂/Zn-Cu). The vinyl group is introduced via Heck coupling between 3-bromo-6-fluoro-2-methylpyridine and ethylene gas under Pd(OAc)₂ catalysis. Cyclopropanation proceeds with 70–85% yield, though steric hindrance from the adjacent methyl group can reduce efficiency by 15–20%.

Ring-Closing Metathesis (RCM)

A less conventional approach involves RCM of diene precursors. For example, 3-allyl-6-fluoro-2-methylpyridine is treated with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, forming a cyclopropane ring via carbene insertion. While elegant, this method suffers from low yields (30–45%) due to competing polymerization and catalyst deactivation.

Direct Fluorination and Cyclopropylation

Electrophilic Cyclopropylation

Electrophilic cyclopropane sources like trimethylcyclopropylammonium iodide react with lithiated pyridines. 6-Fluoro-2-methylpyridine is deprotonated at position 3 using LDA at –78°C, followed by quenching with the cyclopropane electrophile. Yields are moderate (50–60%), with side products arising from competing nucleophilic attack at other positions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Suzuki Coupling3-iodo-6-fluoro-2-methylpyridineDiazotization, Suzuki coupling65–78High regioselectivityMulti-step, boronic acid synthesis
Ullmann Coupling3-bromo-6-fluoro-2-methylpyridineUllmann coupling55–60Avoids boronic acidsMoisture-sensitive conditions
Simmons-Smith Reaction3-vinyl-6-fluoro-2-methylpyridineHeck coupling, cyclopropanation70–85Single-step cyclopropanationRequires diene precursor
Halex Reaction3-cyclopropyl-6-chloro-2-methylpyridineHalogen exchange>90Scalable, high purityRequires chlorinated precursor

Optimization and Industrial Considerations

Catalyst Selection

Palladium-based catalysts (e.g., Pd(PPh₃)₄) remain superior for cross-coupling reactions, though nickel catalysts (e.g., NiCl₂(dppp)) offer cost advantages for large-scale production. Ligand design, particularly bulky phosphines, enhances selectivity in Ullmann couplings.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve reaction rates in SNAr and coupling reactions, while toluene/water mixtures minimize side reactions in Suzuki couplings. Microwave-assisted synthesis reduces reaction times by 40–60% in cyclopropanation steps.

Purification Challenges

Chromatographic separation is often required due to regioisomeric byproducts. Crystallization from ethanol/water mixtures (3:1 v/v) effectively isolates the target compound with >98% purity .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Bu4N+F−, AlF3, CuF2

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: DMF, DMSO, and other polar aprotic solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-cyclopropyl-6-fluoro-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Table 1: Key Properties of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Implications
This compound (Target) C₉H₁₀FN 151.19 Cyclopropyl, Fluoro, Methyl Moderate lipophilicity, ring strain
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)...* C₁₃H₂₀FNO₂Si 297.4† tert-Butyldimethylsilyloxy, Fluoropyridine High hydrophobicity, steric bulk
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate C₁₀H₇F₂NO₂ 219.17‡ Cyano, Fluoro, Acrylate ester Electron-withdrawing effects, reactivity

*Abbreviated for clarity; †,‡: Molecular weights inferred from catalog data.

Substituent Effects and Functional Group Analysis

Cyclopropyl vs. Bulky Protective Groups

  • The target compound’s cyclopropyl group introduces moderate steric hindrance and ring strain, which may enhance binding specificity in biological targets. In contrast, the tert-butyldimethylsilyloxy group in compounds significantly increases molecular weight (297.4 g/mol vs. 151.19 g/mol) and hydrophobicity, likely reducing aqueous solubility .

Fluorine vs. Cyano Groups Both fluorine (target compound) and cyano () groups are electron-withdrawing, but the cyano group exerts a stronger inductive effect. This difference may alter the pyridine ring’s reactivity in nucleophilic substitution or coupling reactions .

Methyl vs.

Analytical Methodologies

The LC/MS conditions described in for a fluorinated furopyridine derivative (Waters Acquity UPLC BEH C18 column, 10 mM ammonium acetate mobile phase) suggest that similar high-resolution chromatographic techniques are applicable for characterizing this compound . Retention times and mass spectral profiles would vary based on substituent-induced polarity differences.

Q & A

Basic: What are the optimal synthetic routes for 3-cyclopropyl-6-fluoro-2-methylpyridine in laboratory settings?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclopropanation : Introduce the cyclopropyl group via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction using cyclopropylboronic acid) .

Fluorination : Utilize fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to substitute hydroxyl or nitro groups at the 6-position .

Methylation : Methylate the 2-position using methyl halides (e.g., CH₃I) under basic conditions or via palladium-catalyzed C–H activation .

Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization for high-purity isolation .
Key Considerations : Monitor reaction intermediates using TLC and optimize temperature to avoid side reactions (e.g., ring-opening of cyclopropane) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • ¹⁹F NMR : Confirm fluorination (typical δ -110 to -160 ppm for aromatic fluorine) .
  • GC-MS : Verify molecular weight (M⁺ peak at m/z 179.2) and purity .
  • IR Spectroscopy : Detect functional groups (e.g., C–F stretch at 1200–1300 cm⁻¹) .
    Validation : Cross-reference data with computational predictions (e.g., PubChem’s 3D conformer models) .

Advanced: How do the electronic effects of the cyclopropyl group influence the reactivity of the pyridine ring?

Methodological Answer:
The cyclopropyl group exhibits a unique conjugation effect ("cyclopropyl–π interaction") that modulates electron density:

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Cyclopropyl withdraws electrons via hyperconjugation, activating the ring for electrophilic substitution at the 4-position .
  • Comparative Studies : Contrast with methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups using Hammett σ values .
    Experimental Validation : Measure reaction rates for halogenation or nitration to quantify substituent effects .

Advanced: What methodologies enable regioselective substitution at specific positions of this compound?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Install temporary groups (e.g., sulfonyl in 3-methylsulfonylpyridine derivatives) to steer reactions to the 4-position .
  • Meta-Directing Effects : Leverage fluorine’s meta-directing influence for electrophilic substitution .
  • Catalytic Systems : Use Pd/ligand complexes (e.g., XPhos) for C–H functionalization at sterically accessible sites .
    Case Study : Chlorination with NCS (N-chlorosuccinimide) under Lewis acid catalysis (FeCl₃) yields 4-chloro derivatives selectively .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

QSAR Models : Corrogate substituent effects (e.g., cyclopropyl size, fluorine electronegativity) with bioactivity using partial least squares regression .
Validation : Confirm predictions with in vitro kinase inhibition assays (IC₅₀ values) .

Advanced: What strategies resolve contradictions in reported reaction yields for similar pyridine derivatives?

Methodological Answer:
Address discrepancies through systematic optimization:

Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures (60°C vs. 100°C) .

Statistical Analysis : Apply ANOVA to identify critical factors (e.g., solvent polarity accounts for 40% yield variation) .

Mechanistic Studies : Probe intermediates via in situ IR or NMR to detect side reactions (e.g., cyclopropane ring-opening) .
Reproducibility : Publish detailed protocols with exact molar ratios and purification steps .

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